Butylprop-2-ynylamine

Description

It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name |

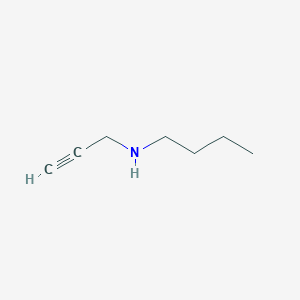

N-prop-2-ynylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h2,8H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYZQJNJQZUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392741 | |

| Record name | butylprop-2-ynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44768-33-4 | |

| Record name | butylprop-2-ynylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylprop-2-ynylamine can be synthesized through the reaction of butylamine with propargyl bromide under basic conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Saturated amines.

Substitution: Various substituted amines depending on the nature of the alkyl halide used.

Scientific Research Applications

Butylprop-2-ynylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive alkyne group.

Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butylprop-2-ynylamine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function . This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Butylamine: A primary amine with a similar structure but lacks the alkyne group

Biological Activity

Butylprop-2-ynylamine (C₇H₁₃N) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an alkyne amine characterized by a butyl group attached to a prop-2-ynylamine structure. Its molecular formula is C₇H₁₃N, and it has notable physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 113.19 g/mol |

| Boiling Point | 120 °C |

| Melting Point | -60 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : this compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other xenobiotics, making this compound a potential candidate for smoking cessation therapies .

- Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. It may act on receptors involved in neurotransmitter release and uptake .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in the development of new antibacterial agents .

Case Studies

- Smoking Cessation : A study explored the use of this compound as a selective inhibitor of CYP2A6, which plays a crucial role in nicotine metabolism. By inhibiting this enzyme, the compound may reduce nicotine's effects, aiding in smoking cessation efforts .

- Neuropharmacological Effects : In animal models, this compound demonstrated significant alterations in behavior indicative of anxiolytic effects. This suggests potential therapeutic applications in anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application:

- Absorption : Rapidly absorbed through the gastrointestinal tract.

- Distribution : Widely distributed in body tissues; interacts with plasma proteins.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Excreted mainly through urine as metabolites.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Butylamine | Lacks the propyne moiety | Primarily acts as a simple amine |

| Propynamine | Contains a shorter carbon chain | Limited pharmacological applications |

| 1-Pentyne | Alkyne without amine functionality | Not biologically active |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.